![molecular formula C15H11F3O2 B12520270 1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one CAS No. 675596-36-8](/img/structure/B12520270.png)
1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethoxy group attached to a biphenyl structure, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethan-1-one typically involves the reaction of 2-(trifluoromethoxy)biphenyl with ethanone derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[2’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenation or nitration reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-[2’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl: Similar structure but with two trifluoromethoxy groups.
2,3-Dimethoxy-2’-(trifluoromethoxy)-1,1’-biphenyl: Contains additional methoxy groups.
2,4-Dichloro-3’-(trifluoromethoxy)-1,1’-biphenyl: Contains chlorine atoms instead of hydrogen atoms.
Uniqueness: 1-[2’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
675596-36-8 |
|---|---|
Molecular Formula |
C15H11F3O2 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
1-[3-[2-(trifluoromethoxy)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O2/c1-10(19)11-5-4-6-12(9-11)13-7-2-3-8-14(13)20-15(16,17)18/h2-9H,1H3 |
InChI Key |
XEFAZSQLWXPYPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)
![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)
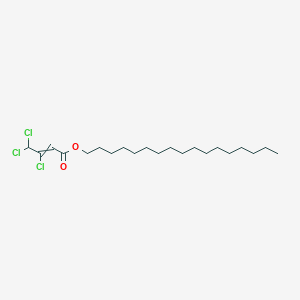
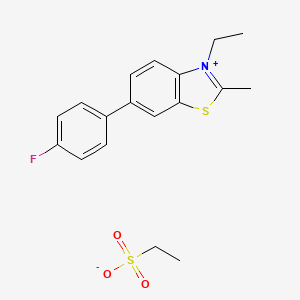
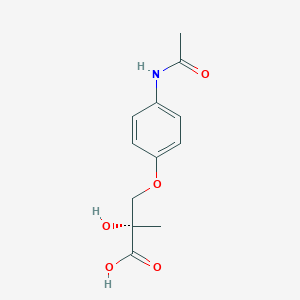
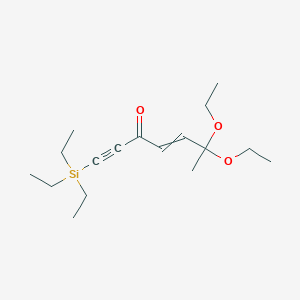
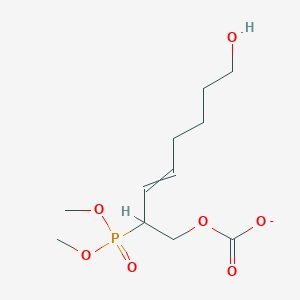
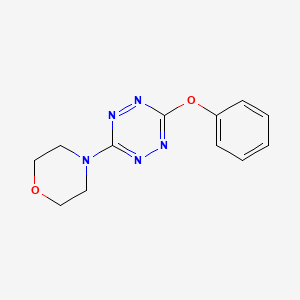
![1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]-](/img/structure/B12520230.png)
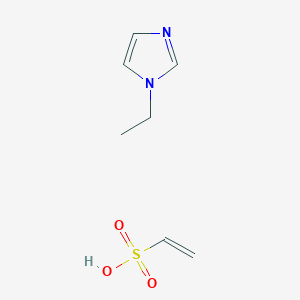
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B12520239.png)
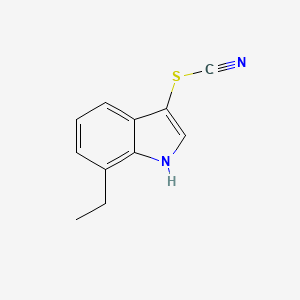
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)
